N-benzyl-2-iodoaniline
Description
Structure
3D Structure
Properties
CAS No. |
76464-99-8 |
|---|---|
Molecular Formula |
C13H12IN |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
N-benzyl-2-iodoaniline |
InChI |
InChI=1S/C13H12IN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
OJTCPNVRJOFUKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2I |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2I |
Synonyms |
N-benzyl-2-iodoaniline |
Origin of Product |
United States |
General Context and Strategic Significance of N Benzyl 2 Iodoaniline in Contemporary Organic Synthesis
Evolution of Iodoanilines as Versatile Building Blocks in Modern Organic Chemistry
The utility of iodoanilines in organic chemistry has evolved significantly with the development of powerful cross-coupling methodologies. Initially, their application was often limited by the harsh conditions required for classical reactions. However, the advent of transition metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation and the Buchwald-Hartwig amination, has revolutionized their role, transforming them into indispensable precursors for carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation. nih.govwikipedia.orgwikipedia.org
The Ullmann condensation, traditionally a copper-promoted reaction, facilitates the formation of C-N, C-O, and C-S bonds, though it often necessitates high temperatures and stoichiometric amounts of copper. nih.govwikipedia.org Modern iterations have seen the development of more efficient catalytic systems with various ligands, broadening the substrate scope and improving reaction conditions. The mechanism of the Ullmann-type reaction is complex and can proceed through several pathways, including oxidative addition-reductive elimination, single electron transfer (SET), or σ-bond metathesis. researchgate.netrsc.org
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern C-N bond formation due to its high efficiency, functional group tolerance, and milder reaction conditions compared to the classical Ullmann reaction. wikipedia.orgwiley.comlibretexts.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation, and reductive elimination to furnish the N-arylated product. wiley.comlibretexts.org The development of sophisticated phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction. wikipedia.orgwiley.com These foundational reactions have established ortho-iodoanilines as key synthons, paving the way for the strategic design and use of more elaborate derivatives like N-benzyl-2-iodoaniline.
This compound as a Pivotal Intermediate in the Construction of Complex Molecular Architectures
This compound serves as a critical intermediate in the synthesis of a variety of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals, natural products, and materials science. The presence of the benzyl (B1604629) group offers both steric influence and a potential site for further chemical modification, while the ortho-iodo and amino groups are primed for intramolecular cyclization reactions.
Synthesis of Benzothiazoles
This compound is a key precursor for the synthesis of 2-substituted benzothiazoles. One effective method involves a copper-catalyzed reaction with potassium sulfide (B99878). organic-chemistry.orgrsc.org This transformation proceeds through a double C-S bond formation, involving both a traditional cross-coupling and an oxidative cross-coupling via C(sp³)-H bond activation on the benzyl group. organic-chemistry.org Optimization studies have shown that catalysts like copper(I) bromide (CuBr) with a ligand such as N,N,N',N'-tetramethylethylenediamine (TEMED) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) provide excellent yields. organic-chemistry.orgrsc.org This method is notable for its efficiency and tolerance of various functional groups on both the aniline (B41778) and benzyl rings. organic-chemistry.org
Synthesis of Indoles
The Larock heteroannulation is a powerful palladium-catalyzed reaction for the synthesis of indoles, and this compound derivatives are excellent substrates for this transformation. nih.gov This reaction involves the coupling of the iodoaniline with an alkyne, followed by an intramolecular cyclization. For instance, this compound can be reacted with silylalkynes in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine ligand, and a base to generate substituted indoles. nih.gov The reaction conditions can be tuned to accommodate various substituents on both the aniline and the alkyne, providing access to a diverse range of indole (B1671886) structures. nih.govacs.orgscispace.com
Synthesis of Carbazoles
Carbazoles, another important class of N-heterocycles, can be efficiently synthesized from this compound through palladium-catalyzed intramolecular C-H arylation. nih.gov A common strategy involves the initial N-arylation of an o-iodoaniline, followed by a palladium-catalyzed cyclization. nih.gov In a one-pot, two-step procedure, N-substituted-2-iodoanilines can react with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to give the N-arylated intermediate, which then undergoes in situ cyclization with a palladium catalyst to afford the carbazole (B46965). nih.gov The choice of catalyst and ligands is critical for achieving high yields. beilstein-journals.org
Synthesis of Phenanthridines
Phenanthridines are polycyclic aromatic alkaloids with significant biological activities. This compound derivatives are valuable precursors for their synthesis. Transition metal-free methods have been developed, for example, a cascade reaction involving the oxidation of a benzhydrol and its condensation with a 2-iodoaniline (B362364) derivative, followed by a radical C-C coupling. Palladium-catalyzed methods are also prevalent, often involving intramolecular C-H activation and arylation. researchgate.netrsc.org These strategies highlight the versatility of the iodoaniline core in constructing complex, fused heterocyclic systems.
Conceptual Frameworks for Utilizing this compound in Diversified Synthetic Paradigms
The synthetic utility of this compound is underpinned by several key conceptual frameworks in modern organic chemistry. These paradigms leverage the compound's inherent reactivity to achieve molecular complexity in an efficient manner.
Tandem and Cascade Reactions: this compound is frequently employed in tandem or cascade reactions, where multiple bond-forming events occur in a single pot. This approach is highly atom- and step-economical. For example, the copper-catalyzed synthesis of benzothiazoles from this compound and potassium sulfide involves a cascade of C-S bond formations and an intramolecular cyclization. organic-chemistry.org Similarly, palladium-catalyzed processes for carbazole synthesis can involve a sequence of intermolecular amination followed by intramolecular direct arylation. nih.gov
Intramolecular C-H Functionalization: A powerful strategy for ring construction is the intramolecular functionalization of a C-H bond. This compound and its derivatives are ideal substrates for such reactions. The ortho-iodo group can be converted into an organometallic species (e.g., via oxidative addition to a palladium catalyst), which then reacts with a C-H bond within the same molecule, often on the benzyl group or a pre-installed N-aryl group, to form a new ring. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, enhancing synthetic efficiency.
Migratory Cycloannulation: A more advanced concept involves palladium-catalyzed migratory cycloannulation. In this process, after the initial oxidative addition of the C-I bond to Pd(0), the resulting aryl-palladium intermediate can undergo migratory insertion with an alkene. The palladium can then "walk" along the carbon chain via a series of β-hydride eliminations and reinsertions before the final cyclization step occurs. nih.gov This allows for the construction of complex cyclic structures from simple starting materials.
These conceptual frameworks demonstrate that this compound is not merely a passive building block but an active participant in sophisticated, modern synthetic strategies that prioritize efficiency, selectivity, and the rapid generation of molecular complexity.
Methodologies for the Preparation of N Benzyl 2 Iodoaniline
Direct N-Benzylation Strategies for 2-Iodoaniline (B362364) Precursors
The direct N-benzylation of 2-iodoaniline involves the formation of a carbon-nitrogen bond between the aniline (B41778) nitrogen and the benzylic carbon of a suitable benzylating agent. This approach is attractive due to the commercial availability of 2-iodoaniline.
Optimization of Reaction Conditions and Reagent Selection
The direct alkylation of anilines, including 2-iodoaniline, with benzyl (B1604629) halides is a common method. However, this reaction can be prone to over-alkylation, yielding tertiary amines as by-products. whiterose.ac.uk To achieve selective mono-N-benzylation, careful optimization of reaction conditions is crucial. One established method involves the reductive amination of 2-iodoaniline with benzaldehyde (B42025). A procedure using sodium cyanoborohydride as the reducing agent in methanol (B129727) at a low temperature (0 °C to room temperature) has been reported to produce N-benzyl-2-iodoaniline. rsc.org
Another approach involves the use of benzyl chlorides. For instance, the reaction of 2-iodoanilines with benzyl chlorides and elemental sulfur can be catalyzed by copper salts to produce 2-arylbenzothiazoles, implying the in-situ formation of this compound as an intermediate. rsc.org
Catalytic Systems for Enhanced N-Alkylation Selectivity
Modern synthetic methods often employ transition metal catalysts to enhance the efficiency and selectivity of N-alkylation reactions. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology has emerged as a powerful tool for the N-alkylation of amines with alcohols. whiterose.ac.ukcsic.es This process involves the temporary oxidation of the alcohol to an aldehyde by a metal catalyst, which then reacts with the amine to form an imine. The catalyst subsequently facilitates the reduction of the imine to the desired secondary amine. whiterose.ac.uk
Ruthenium and iridium complexes are particularly effective for this transformation. For example, [Ru(p-cymene)Cl2]2, when activated by ligands like bis(diphenylphosphino)ferrocene (dppf), is an active catalyst for the alkylation of amines with primary alcohols. whiterose.ac.uk While a broad range of functional groups are tolerated, anilines bearing electron-withdrawing groups or iodoanilines have been noted to sometimes give poor yields. whiterose.ac.uk Iridium-based pincer complexes have also shown high efficiency in the N-alkylation of anilines with primary alcohols, often at low catalyst loadings. csic.es
Platinum-catalyzed allylation of anilines using allylic alcohols has also been demonstrated, suggesting the potential for similar benzylation reactions. acs.org Furthermore, copper-catalyzed N-arylation of β-amino alcohols with iodoanilines at room temperature highlights the versatility of copper catalysts in forming C-N bonds, which could be adapted for N-benzylation. nih.gov
Solvent Effects and Process Intensification in Benzylation Reactions
The choice of solvent can significantly impact the outcome of N-benzylation reactions. For instance, in the palladium/copper-catalyzed Sonogashira coupling of N,N-dialkyl-2-iodoanilines with terminal alkynes, conducting the reaction in triethylamine (B128534) (Et3N) at room temperature is preferred to avoid the formation of cyclized indole (B1671886) by-products that can occur at higher temperatures or in more polar solvents like DMF. nih.gov
In the context of amination reactions of related heterocyclic systems, water has been shown to be an effective solvent, sometimes outperforming traditional organic solvents like 2-propanol, particularly for less lipophilic substrates. acs.org The polarity of the solvent can stabilize polar transition states, potentially increasing reaction rates. acs.org While direct studies on solvent effects for the N-benzylation of 2-iodoaniline are not extensively detailed in the provided context, these examples underscore the importance of solvent screening in optimizing reaction efficiency and selectivity.
Regioselective Halogenation Approaches for N-Benzylaniline Derivatives
An alternative synthetic route to this compound involves the regioselective iodination of N-benzylaniline. This approach requires precise control over the position of iodination to favor the ortho-isomer.
Directed Ortho-Iodination Techniques for Aromatic Functionalization
Directing groups are frequently employed to achieve regioselective C-H functionalization. Picolinamide (PA) has been successfully used as a directing group for the palladium-catalyzed ortho-iodination of benzylamine (B48309) substrates. beilstein-journals.orgacs.orgd-nb.info This strategy allows for the selective introduction of an iodine atom at the ortho position of the aniline ring in a γ-arylpropylpicolinamide, which can then undergo cyclization. While this specific example leads to tetrahydroquinolines, the principle of picolinamide-directed ortho-iodination is a powerful tool for regiocontrol. beilstein-journals.orgacs.orgd-nb.info
Metal-free directed electrophilic aromatic substitution (SEAr) has also been reported for the iodination of remote ortho-C-H bonds. acs.org Furthermore, various reagents have been developed for the regioselective iodination of anilines and other activated aromatic compounds. Reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid can be used for the mild and regioselective iodination of electron-rich aromatics. worktribe.com Another method utilizes 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate (DBDABCODCI) for the regioselective iodination of aryl amines, which can be performed in solution or under solvent-free conditions at room temperature. ajol.info This reagent generally leads to para-iodination, but for para-substituted anilines, ortho-iodination occurs. ajol.info
Precursor Design and Functional Group Tolerance in Halogenation
The design of the precursor molecule is critical for successful regioselective halogenation. The electronic properties of the substituents on the aromatic ring play a significant role. Electron-donating groups on the aryl amine generally lead to faster reactions and higher yields in iodination reactions. ajol.info
Protecting groups can also influence the regioselectivity of electrophilic aromatic substitution. For example, the tetrafluoropyridyl (TFP) protecting group for phenols has been shown to direct iodination to the para position. worktribe.com While not directly applicable to aniline, this demonstrates the principle of using protecting groups to control regiochemical outcomes.
The tolerance of various functional groups is a key consideration in any synthetic methodology. Palladium-catalyzed C-H iodination methods often tolerate a wide range of functional groups. beilstein-journals.orgacs.org Similarly, methods using reagents like DBDABCODCI have been shown to be effective for a variety of substituted aryl amines. ajol.info The choice of iodination method must consider the functional groups present in the N-benzylaniline precursor to ensure compatibility and avoid unwanted side reactions.
Multi-Step Synthetic Sequences and Convergence Strategies for this compound
The synthesis of this compound is typically achieved through strategic C-N bond formation, leveraging well-established catalytic systems. These methods are designed to be efficient and high-yielding, starting from simple, commercially available precursors. The dominant strategies are convergent in nature, assembling the final molecule from two primary building blocks.
Convergent and Divergent Synthetic Routes from Readily Available Starting Materials
The preparation of this compound primarily relies on convergent synthetic plans. In this context, convergence involves the coupling of an aniline fragment with a benzyl group in a single, decisive step. The most common and straightforward approach is the direct N-alkylation of 2-iodoaniline.
Convergent Synthesis:
The most frequently employed convergent strategy is the N-benzylation of 2-iodoaniline using a suitable benzylating agent, such as benzyl chloride. sci-hub.se This reaction is a type of nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride and forming the desired C-N bond. This method directly unites the two key structural motifs of the target compound.
Another convergent approach involves the reductive amination of benzaldehyde with 2-iodoaniline. chemsrc.com This two-stage, one-pot process first involves the formation of an imine intermediate from the condensation of the aniline and aldehyde, which is then reduced in situ to the secondary amine, this compound.
Key starting materials for these convergent routes are:
2-Iodoaniline : A readily available substituted aniline that provides the core aromatic ring with the essential iodine substituent. chemsrc.comarabjchem.org
Benzyl Chloride : A common and reactive benzylating agent used for direct alkylation. sci-hub.sechemsrc.com
Benzaldehyde : An alternative source for the benzyl group, used in reductive amination. chemsrc.com
Divergent Applications:
While its synthesis is convergent, this compound is a valuable starting material for divergent syntheses. From this single, easily accessible compound, a variety of more complex heterocyclic compounds can be prepared. organic-chemistry.orgacs.org For instance, it is a key precursor in the copper-catalyzed synthesis of benzothiazoles, where it reacts with a sulfur source like potassium sulfide (B99878). organic-chemistry.orgacs.orgrsc.org It is also utilized in palladium-catalyzed Larock heteroannulation reactions to construct substituted indoles. nih.gov This strategic position makes the efficient synthesis of this compound a critical goal for enabling access to diverse molecular scaffolds.
Evaluation of Overall Synthetic Efficiency and Yield Optimization
The efficiency of this compound synthesis is largely dependent on the chosen C-N coupling methodology. Modern catalytic organic synthesis offers powerful tools for this transformation, most notably the Buchwald-Hartwig amination and Ullmann-type coupling reactions. These methods have largely replaced older, harsher techniques due to their milder conditions, broader substrate scope, and improved yields. wikipedia.orgwiley.comfishersci.it
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a state-of-the-art method for forming C-N bonds between aryl halides (like 2-iodoaniline) and amines. wikipedia.orgorganic-chemistry.org The efficiency of this reaction hinges on the careful selection of a palladium precursor and a suitable phosphine (B1218219) ligand. wiley.com Similarly, the Ullmann condensation , a copper-catalyzed reaction, provides a classic and often cost-effective alternative for N-arylation. wiley.commdpi.comunito.it
Optimization of these reactions involves systematically varying several parameters to maximize the yield of this compound. Key factors include:
Catalyst : Different metal salts (e.g., CuBr, CuI, CuCl) can exhibit varying levels of activity. rsc.org
Ligand : The choice of ligand is crucial, especially in palladium catalysis, with bidentate phosphine ligands often providing higher rates and yields. wikipedia.org In copper-catalyzed systems, simple ligands like 1,10-phenanthroline (B135089) or TEMED can significantly improve efficiency. organic-chemistry.orgrsc.org
Base : A base is required to neutralize the acid generated during the reaction. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) or organic amines.
Solvent and Temperature : The reaction medium and temperature are optimized to ensure solubility of reactants and promote the catalytic cycle. A study reported the synthesis of this compound from 2-iodoaniline and benzyl chloride in DMSO, achieving a 78% yield. sci-hub.se
The following table summarizes a representative synthetic approach for the preparation of this compound.
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Iodoaniline | Benzyl chloride | DMSO | This compound | 78% | sci-hub.se |
| 2-Iodoaniline | Benzylamines | Sulfur, Cu(OAc)₂·H₂O, 1,10-phenanthroline | 2-Arylbenzothiazoles* | 76% | rsc.org |
| This compound | Potassium Sulfide | CuBr, TEMED, NMP, 120°C | 2-Phenylbenzothiazole (B1203474)* | 93% | organic-chemistry.orgacs.org |
| This compound | Alkyne | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | Indole derivative* | 72% | nih.gov |
Note: These entries describe reactions where this compound is a reactant, illustrating its utility and the conditions under which it is stable and reactive. The yields pertain to the product of the subsequent reaction, not the preparation of this compound itself.
The development of these efficient catalytic systems ensures that this compound can be prepared in high yield, making it an accessible and practical building block for further synthetic endeavors in medicinal and materials chemistry. acs.org
Reactivity Profiles and Transformation Pathways of N Benzyl 2 Iodoaniline
Transition-Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in N-benzyl-2-iodoaniline is a key site for various cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules. These reactions are typically catalyzed by transition metals, most notably palladium and copper.
Palladium catalysts are highly effective in promoting the formation of C-C bonds. Several named reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings, have been successfully applied to this compound and its derivatives.
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an aryl halide with an arylboronic acid. wikipedia.org While specific studies focusing exclusively on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided results, the general applicability of this reaction to aryl iodides is well-established. wikipedia.orgnih.govrsc.org The reaction typically involves a palladium catalyst, a base, and a suitable solvent system, which can include aqueous mixtures. wikipedia.orgnih.gov The electron-rich nature of the N-benzyl group is expected to facilitate smooth cross-coupling. nih.gov The choice of ligands, such as phosphines, can significantly influence the reaction's efficiency. nih.gov The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. wikipedia.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 60-100 | nih.gov |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | nih.gov |
| Pd(OAc)₂ | K₂CO₃ | MeCN/H₂O | 100 | rsc.org |
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a reaction co-catalyzed by palladium and copper complexes. rsc.orgnih.gov This method has been used to synthesize 1-benzyl-2-phenylindole from this compound and phenylacetylene. nih.gov The reaction proceeds in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst, typically CuI, with a base such as triethylamine (B128534) in a solvent like DMF. nih.gov One study reported a 76% yield for this transformation. nih.gov The mechanism is thought to involve a standard Sonogashira coupling to form a 2-alkynylaniline intermediate, which then undergoes a palladium(II)-catalyzed intramolecular cyclization. nih.gov Microwave-assisted Sonogashira conditions have also been developed for similar substrates, highlighting the versatility of this reaction. nih.gov
Table 2: Sonogashira Coupling of this compound
| Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | DMF | Room Temp | 76 | nih.gov |
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org While direct examples with this compound are not prevalent in the provided search results, the reaction is a cornerstone of palladium catalysis. clockss.orgliverpool.ac.uk It typically uses a palladium catalyst and a base. wikipedia.org The high reactivity of aryl iodides makes them excellent substrates for this transformation. clockss.org
The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org Although specific applications with this compound were not found, its utility in coupling complex fragments makes it a relevant pathway. wikipedia.orgorgsyn.org The reaction generally shows high functional group tolerance. wikipedia.org
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods for certain transformations. asianpubs.org They are particularly effective for forming carbon-sulfur and some carbon-carbon bonds. asianpubs.orgacs.orgacs.org
A notable application for this compound is its use in the synthesis of benzothiazoles through a copper-catalyzed reaction with potassium sulfide (B99878). organic-chemistry.orgresearchgate.net This one-pot reaction involves a double C-S bond formation. organic-chemistry.org The optimal conditions were found to be CuBr as the catalyst, TEMED as the ligand, and NMP as the solvent, leading to a 93% yield. organic-chemistry.org The mechanism involves a traditional cross-coupling followed by an oxidative cross-coupling via C(sp³)–H bond activation. organic-chemistry.org
Copper(I) iodide, in conjunction with L-proline, has also been shown to catalyze the intramolecular C-C coupling of N-benzyl-N-(2-iodophenyl)-3-oxopropanamide derivatives to form enol tautomers of 3-acylated 1-benzylindolin-2-ones. thieme-connect.de
Table 3: Copper-Catalyzed Synthesis of Benzothiazole (B30560) from this compound
| Sulfur Source | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂S | CuBr | TEMED | NMP | 120 | 93 | organic-chemistry.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wiley.comresearchgate.net The development of various generations of catalysts and ligands, including bidentate and sterically hindered phosphines, has significantly expanded the reaction's applicability. wikipedia.orgwiley.com While a specific example of an intermolecular Buchwald-Hartwig reaction with this compound as the aryl halide component was not detailed, the reaction is fundamentally applicable to such substrates for coupling with a wide array of primary and secondary amines. wikipedia.orgwiley.com
Stereochemical Control and Regioselectivity in Cross-Coupling Reactions
The stereochemical and regioselective outcomes of cross-coupling reactions involving this compound are dictated by the nature of the coupling partners and the catalytic system employed. While the core structure of this compound does not possess a chiral center, the introduction of chirality can be achieved through the use of chiral ligands in asymmetric catalysis or by coupling with chiral reagents.
In the context of regioselectivity, palladium-catalyzed annulation reactions with internal alkynes demonstrate the formation of 2,3-disubstituted indoles. scispace.com The regioselectivity is influenced by the substituents on the alkyne and the aniline (B41778) nitrogen. For instance, the reaction of this compound with unsymmetrical internal alkynes can potentially lead to two regioisomeric indole (B1671886) products. The preferred isomer is often determined by steric and electronic factors of both the alkyne and the aryl-palladium intermediate.
Deuterium-labeling experiments in palladium-catalyzed migratory cycloannulation reactions with terminal alkenes have provided insights into the mechanism. The distribution of deuterium (B1214612) in the resulting tetrahydroquinoline product indicates a metal-walking event proceeding through a β-hydride elimination and reinsertion process. nih.gov This migratory insertion pathway highlights the dynamic nature of the palladium catalyst on the alkyl chain, which ultimately influences the final position of the newly formed C-C bond.
Intramolecular Cyclization Reactions Involving the Amine and Aryl Iodide Functionalities
The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and an electrophilic aryl iodide, makes it an excellent substrate for intramolecular cyclization reactions to construct a variety of heterocyclic systems. These reactions are typically mediated by a transition metal catalyst, which facilitates the formation of the key carbon-nitrogen or carbon-heteroatom bond.
This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.
Indoles: Palladium-catalyzed intramolecular cyclization of this compound derivatives is a well-established method for constructing the indole scaffold. nih.govencyclopedia.pub For example, the reaction of N-benzyl-2-iodoanilines with alkynes, such as those with a tert-butoxydimethylsilyl ether group, under palladium catalysis leads to the formation of 2,3-disubstituted indoles. nih.gov The reaction proceeds via a Larock heteroannulation, where the palladium catalyst activates the C-I bond, followed by insertion of the alkyne and subsequent intramolecular C-N bond formation. nih.gov
Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols. organic-chemistry.org This methodology allows for the construction of 2,4-disubstituted quinolines. Furthermore, palladium-catalyzed migratory cycloannulation of this compound with alkenes affords tetrahydroquinoline derivatives. nih.gov This reaction tolerates a range of substituents on both the aniline and the alkene. The reaction of o-iodoanilines with (Z)-acrylic esters, formed via a Heck reaction, can lead to the synthesis of 2-quinolones. nih.govmdpi.compreprints.org
Quinazolinones: Quinazolinone derivatives can be synthesized from 2-iodoaniline (B362364) precursors. nih.gov For instance, copper-catalyzed cross-coupling of 2-iodoaniline with tosyl methyl isocyanide under ultrasonic conditions yields 4-tosyl quinazolines. researchgate.net These can be further elaborated to quinazolinones. Another approach involves the reaction of 2-aminobenzamides with benzyl (B1604629) alcohols under visible light, which proceeds via a radical cyclization to form quinazolinones. sioc-journal.cn
Benzodiazepines: While the direct synthesis of benzodiazepines from this compound is less common, the core structure of o-phenylenediamine, which is related to 2-iodoaniline, is a key precursor for 1,5-benzodiazepines. nih.govjyoungpharm.org These are typically synthesized through the condensation of o-phenylenediamines with ketones.
This compound serves as a valuable substrate for the synthesis of 2-substituted benzothiazoles. A notable method involves a copper-catalyzed reaction with potassium sulfide. rsc.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This transformation proceeds through a double C-S bond formation, involving both a traditional cross-coupling and an oxidative cross-coupling via C(sp³)-H bond activation. organic-chemistry.org The reaction is typically carried out in the presence of a copper(I) salt, such as CuBr, and a ligand like tetramethylethylenediamine (TMED). rsc.orgorganic-chemistry.org The proposed mechanism involves the initial formation of a copper-thiolate intermediate, followed by an intramolecular nucleophilic attack of the sulfur onto the benzylic carbon, which is activated through an oxidative process. organic-chemistry.org This one-pot synthesis provides an efficient route to a variety of 2-arylbenzothiazoles with good functional group tolerance. rsc.orgorganic-chemistry.org
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuBr | TMED | NMP | 120 | 93 | organic-chemistry.org |
| CuI | TMED | NMP | 120 | 74 | rsc.org |
| CuCl | TMED | NMP | 120 | 77 | rsc.org |
| CuBr₂ | TMED | NMP | 120 | 44 | rsc.org |
This table showcases the optimized conditions for the copper-catalyzed synthesis of 2-phenylbenzothiazole (B1203474) from this compound and potassium sulfide.
The synthesis of selenium-containing heterocycles, such as benzoselenazoles, can be achieved from 2-iodoaniline derivatives. A copper-catalyzed tandem addition-cyclization of isoselenocyanates with 2-iodoanilines provides a route to 2-aminobenzoselenazoles. rsc.org The reaction proceeds through the formation of a phenylselenourea intermediate, which then undergoes an intramolecular cyclization. rsc.org Another approach involves a three-component reaction of 2-iodoanilines, selenium powder, and arylacetic acids or benzyl chlorides, catalyzed by a copper salt. researchgate.net This method allows for the synthesis of 2-substituted benzoselenazoles with a good tolerance of various functional groups.
The outcome of the cyclization reactions of this compound can be guided by the choice of catalyst, reagents, and reaction conditions. For example, in the palladium-catalyzed reaction with alkenes, the use of a base and the nature of the alkene can direct the reaction towards a migratory cycloannulation to form tetrahydroquinolines. nih.gov Mechanistic studies, including deuterium labeling, have been crucial in elucidating the "chain-walking" process of the palladium catalyst, which is key to controlling the regioselectivity of the cyclization. nih.gov
In the synthesis of benzothiazoles, the reaction mechanism involves a copper-catalyzed process where molecular oxygen acts as both an oxidant and an initiator. organic-chemistry.org The key intermediate, potassium 2-(benzylamino)benzenethiolate, is formed in situ, and its subsequent intramolecular cyclization and oxidative dehydrogenation lead to the final product. organic-chemistry.org Understanding this pathway allows for the optimization of the reaction conditions to favor the desired benzothiazole product.
Reactions Involving the Secondary Amine Functionality
The secondary amine group in this compound is a reactive site for various transformations, including N-alkylation and N-acylation.
N-Alkylation: The nitrogen atom can be alkylated by reacting it with alkyl halides or other alkylating agents. ambeed.com This reaction typically requires a base to deprotonate the amine, making it more nucleophilic. For example, N-alkylation with a primary or secondary alcohol can be achieved using a cobalt(II) catalyst. rsc.org
N-Acylation: The amine can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. ambeed.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct.
These reactions on the secondary amine provide a means to introduce further diversity into the molecular structure, allowing for the synthesis of a wider range of derivatives with potentially different reactivity profiles and biological activities.
N-Functionalization Strategies (e.g., Amidation, Sulfonylation)
The secondary amine nitrogen in this compound is nucleophilic and can be readily functionalized through reactions with various electrophiles, most notably leading to the formation of amides and sulfonamides. These transformations are crucial for introducing new functional groups and modifying the electronic properties of the molecule, often as a preliminary step for more complex cyclization or coupling reactions.
Amidation involves the reaction of this compound with acylating agents such as acyl chlorides or acrylic acids. For instance, the amide coupling with 2-(trifluoromethyl)acrylic acid has been reported to yield the corresponding N-benzyl-N-(2-iodophenyl)-2-(trifluoromethyl)acrylamide rsc.org. This reaction effectively converts the secondary amine into a tertiary amide, a common strategy to create precursors for subsequent cyclization reactions rsc.org.
Sulfonylation of the secondary amine is another key functionalization strategy. While anilines can sometimes be sluggish in their reaction with sulfonyl chlorides, the sulfonylation of this compound derivatives can be achieved under appropriate conditions beilstein-journals.org. For example, the reaction of a related this compound derivative with methyl (chlorosulfonyl)acetate in the presence of pyridine (B92270) at elevated temperatures affords the corresponding sulfonamide in acceptable yields beilstein-journals.orgbeilstein-journals.org. These sulfonamide products are often designed as precursors for palladium-catalyzed intramolecular arylations to synthesize benzannelated sultams beilstein-journals.orgbeilstein-journals.org. The N-sulfonyl group serves to acidify the methylene (B1212753) protons of the acetate (B1210297) moiety, facilitating cyclization beilstein-journals.org.
| Transformation | Reagents and Conditions | Product Type | Yield | Reference |
| Amidation | 2-(Trifluoromethyl)acrylic acid, Amide coupling reagents | Tertiary Acrylamide | 29% | rsc.org |
| Sulfonylation | Methyl (chlorosulfonyl)acetate, Pyridine, MeCN, 60 °C | Tertiary Sulfonamide | 46-62% | beilstein-journals.org |
Condensation and Imine Formation Reactions
The secondary amine of this compound can, in principle, react with aldehydes and ketones to form iminium ions, which can then be converted to stable products. However, transformations involving the benzyl group are more commonly observed, where oxidation leads to an imine. The oxidation of N-benzylanilines using reagents like iodine or t-butyl hypochlorite (B82951) in alkaline methanol (B129727) can produce benzylideneanilines (imines) rsc.org.
More frequently, imine intermediates are proposed in multi-step reactions starting from this compound. For example, in certain copper-catalyzed syntheses of 2-arylbenzothiazoles, a proposed mechanism involves the formation of an imine intermediate which then undergoes cyclization rsc.org. Similarly, reductive amination procedures, which involve the in-situ formation and subsequent reduction of an imine, can be used. The reaction of 2-iodoaniline with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) proceeds through an imine intermediate to furnish the N-substituted aniline beilstein-journals.org. The formation of imines is a reversible, acid-catalyzed process where water is eliminated masterorganicchemistry.comlibretexts.org. The reaction equilibrium is typically driven towards the product by removing water or using an excess of one reactant masterorganicchemistry.com.
| Reaction Type | Reactants | Key Intermediate/Product | Conditions | Reference |
| Oxidative Imine Formation | N-Benzylaniline, I₂, MeO⁻/MeOH | Benzylideneaniline | Alkaline Methanol | rsc.org |
| Reductive Amination | 2-Iodoaniline, Aldehyde, NaBH₄ | N-Substituted-2-iodoaniline | Acid catalyst (e.g., PPTS) | beilstein-journals.org |
| Imine Intermediate Formation | This compound, K₂S, CuBr | Imine (proposed intermediate) | High Temperature (e.g., 120 °C) | rsc.orgorganic-chemistry.org |
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Iodinated Phenyl Ring
The iodinated phenyl ring of this compound is subject to both electrophilic and nucleophilic attack, with its reactivity governed by the combined electronic effects of the N-benzylamino and iodo substituents.
Electrophilic Aromatic Substitution (EAS) on the iodinated ring is directed by the two existing substituents. The N-benzylamino group is a powerful activating group and an ortho-, para-director due to the lone pair on the nitrogen atom which can be donated into the ring by resonance libretexts.org. The iodine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because its lone pairs can participate in resonance libretexts.org. The strong activating effect of the amino group dominates, making the ring highly susceptible to electrophilic attack, primarily at the positions para (position 4) and ortho (position 6) to the amino group libretexts.orgchemedx.org. Because the positions ortho and para to the iodine are already substituted (positions 1, 2, and 6), the primary site for electrophilic attack is C-4. Indeed, N-benzyl-4-chloro-2-iodoaniline has been prepared, illustrating that substitution at this position is synthetically accessible beilstein-journals.org.
Nucleophilic Aromatic Substitution (NAS) at the iodinated ring is more complex. Direct nucleophilic aromatic substitution (SNAr mechanism), involving the replacement of the iodide, is generally disfavored. This is because the SNAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. The N-benzylamino group is electron-donating, which deactivates the ring toward this type of substitution.
However, this compound is an excellent substrate for transition-metal-catalyzed nucleophilic substitution reactions. A prominent example is the copper-catalyzed synthesis of 2-arylbenzothiazoles, where this compound reacts with a sulfur source like potassium sulfide (K₂S) rsc.orgorganic-chemistry.org. This transformation proceeds via a copper-catalyzed coupling to replace the iodine with a sulfur nucleophile, followed by an oxidative cyclization organic-chemistry.org. This method is highly efficient, with catalysts such as copper(I) bromide (CuBr) in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TEMED) providing high yields of the benzothiazole product rsc.orgorganic-chemistry.org.
| Substitution Type | Position(s) of Attack | Directing Influence | Reactivity | Example Reaction | Reference |
| Electrophilic | C4, C6 | N-benzylamino (activating, o,p-director) > Iodo (deactivating, o,p-director) | Activated | Halogenation, Nitration (in principle) | beilstein-journals.orglibretexts.org |
| Nucleophilic (SNAr) | C2 (at Iodine) | N-benzylamino (electron-donating) | Deactivated | Generally does not occur | N/A |
| Nucleophilic (Cu-catalyzed) | C2 (at Iodine) | N/A (Mechanism is not SNAr) | Activated by catalyst | Reaction with K₂S to form benzothiazoles | rsc.orgorganic-chemistry.org |
Reductive and Oxidative Transformations of this compound
The chemical nature of this compound allows for both reductive and oxidative transformations, targeting different parts of the molecule.
Reductive Transformations can target the carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to reductive cleavage (hydrodeiodination). While specific literature on the simple reduction of this compound is sparse, general methods for the reductive dehalogenation of aryl halides are applicable. For instance, visible-light-mediated protocols using a Hantzsch ester anion as both an electron and hydrogen atom donor have been shown to effectively dehalogenate aryl halides under mild, transition-metal-free conditions conicet.gov.ar. Catalytic hydrogenation can also achieve dehalogenation, although chemoselectivity can be a challenge, with catalysts like palladium often being highly active for this transformation rsc.org. Under specific conditions, such as using nickel boride at low temperatures, it is possible to selectively reduce other functional groups in the presence of an aryl iodide, suggesting that careful selection of reagents can preserve the C-I bond if desired thieme-connect.com.
| Transformation Type | Reagents/Conditions | Site of Reaction | Product Type | Reference |
| Oxidation | K₂S, CuBr, TEMED, O₂ (air), 120 °C | C-I bond and benzylic C-H | 2-Arylbenzothiazole | organic-chemistry.org |
| Oxidation | I₂, MeO⁻/MeOH | Amine and benzylic C-H | Benzylideneaniline (Imine) | rsc.org |
| Oxidation | Pd(0) catalyst | C-I bond | Aryl-Pd(II) intermediate | nih.gov |
| Reduction (potential) | Hantzsch ester anion, visible light | C-I bond | N-Benzylaniline | conicet.gov.ar |
| Reduction (potential) | H₂, Pd catalyst | C-I bond | N-Benzylaniline | rsc.org |
Mechanistic Investigations of N Benzyl 2 Iodoaniline Transformations
Deuterium-Labeling Experiments for Pathway Confirmation
Deuterium-labeling studies are a powerful tool for tracing the path of hydrogen atoms and confirming proposed reaction mechanisms. In the context of N-benzyl-2-iodoaniline transformations, such experiments have provided definitive evidence for complex mechanistic pathways.
A notable example is the investigation of the palladium-catalyzed migratory cycloannulation reaction between this compound and a deuterium-labeled terminal alkene. nih.gov The results showed a distribution of deuterium (B1214612) at various positions of the resulting aliphatic ring, which strongly indicated a "metal walking" event. nih.gov This process is proposed to occur through a series of reversible β-hydride elimination and reinsertion steps, allowing the palladium catalyst to migrate along the alkene chain before the final cyclization occurs. nih.gov The lack of H/D scrambling between different products in the reaction mixture further suggested that the Pd(II)-H species formed during the migration does not dissociate from the alkene. nih.gov
Spectroscopic and Spectrometric Analysis of Transient Species
The direct observation of reactive intermediates is challenging due to their often short lifetimes and low concentrations. Advanced spectroscopic and spectrometric techniques are therefore essential for their detection and characterization.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique that allows for the real-time monitoring of a chemical reaction as it proceeds within the NMR tube. This provides kinetic data and can lead to the detection and structural elucidation of transient intermediates.
While specific in-situ NMR studies focusing solely on this compound are not widely reported, research on closely related systems demonstrates the utility of this method. For instance, in a palladium-catalyzed carboiodination of N-(2-iodophenyl)-N-methylacrylamide, in-situ ¹H NMR studies were used to monitor the reaction profile. These studies revealed that the reaction reached full conversion in approximately 35 minutes and provided insight into the reactivity of different diastereomers. utoronto.ca The use of ¹H NMR to analyze crude reaction mixtures to determine product ratios and yields in reactions involving this compound is a common practice, underscoring the importance of NMR in these investigations. nih.govdiva-portal.org These examples strongly suggest that in-situ NMR is a viable and valuable tool for gaining a deeper mechanistic understanding of this compound transformations by tracking the consumption of reactants, the formation of products, and potentially observing the signals of key palladium intermediates.
Mass Spectrometry for Elucidating Reaction Pathways
Mass spectrometry stands as a powerful analytical tool for unraveling the intricate steps of chemical transformations involving this compound. It is instrumental in identifying transient intermediates and characterizing final products, thereby providing crucial evidence for proposed reaction mechanisms.
In studies of copper-catalyzed reactions, high-resolution mass spectrometry (HRMS) has been employed to detect and confirm the mass of key intermediates. For instance, in a reaction of this compound with potassium sulfide (B99878) and chloroform, HRMS was used to analyze the reaction mixture, supporting the proposed mechanistic pathway. rsc.org The reaction products from various transformations of this compound and its derivatives are routinely characterized by mass spectrometry to confirm their structures, as seen in studies of photostimulated reactions where it was used alongside NMR for product identification. conicet.gov.armdpi.com
A noteworthy application, while not a direct transformation of this compound itself, highlights the utility of the 2-iodoaniline (B362364) moiety in mass spectrometry-based techniques. In a method known as radical-directed dissociation (RDD), glycans are labeled with 2-iodoaniline. nih.govacs.org Laser-induced homolytic cleavage of the carbon-iodine bond generates radical ions whose subsequent fragmentation patterns upon collisional activation provide detailed structural information. nih.govacs.org This demonstrates the inherent reactivity of the iodoarene group, a key feature in the transformations of this compound.
Probing the Influence of Steric and Electronic Effects on Reactivity
The reactivity of this compound is profoundly influenced by the steric and electronic properties of substituents on both the aniline (B41778) and benzyl (B1604629) portions of the molecule. These effects can dictate reaction feasibility, yields, and even the reaction pathway.
In palladium-catalyzed migratory cycloannulation reactions, the nature of the substituent on the nitrogen atom plays a significant role. nih.gov Investigations have shown that the reaction tolerates a wide range of N-benzyl groups, including those with electron-donating and electron-withdrawing substituents. nih.gov Furthermore, sterically bulky aliphatic groups such as tert-butyl on the nitrogen are also compatible, underscoring the versatility of the methodology. nih.gov
Similarly, in the copper-catalyzed synthesis of benzothiazoles from this compound, the reaction demonstrates a broad substrate scope, tolerating various substituents on both the benzyl and the iodoaniline rings. organic-chemistry.org This includes electron-rich, electron-deficient, and halogenated groups. organic-chemistry.org However, in some transformations, the electronic nature of the substituent can be a limiting factor. During Larock heteroannulation, while N-benzyl-4-methoxy-2-iodoaniline (electron-rich) and N-benzyl-4-chloro-2-iodoaniline (electron-deficient) react successfully, anilines with strongly electron-withdrawing groups like trifluoromethyl present a challenge. nih.gov Interestingly, one study noted that the electronic nature of the 4-substituent on the 2-iodoaniline had no discernible effect on the rate of the heteroannulation reaction. nih.gov
The interplay of these effects is further highlighted in Sonogashira coupling-cyclization sequences where the choice of the nitrogen-protecting group is critical. The results suggest that both steric and electronic factors contribute significantly to the efficiency of the cyclization step. beilstein-journals.org
Table 1: Influence of Substituents on this compound Reactivity
| Reaction Type | Substituent Position | Substituent Type | Observation | Reference |
| Pd-catalyzed Migratory Cycloannulation | N-Benzyl group | Electron-rich & Electron-deficient | Reactions are well-tolerated, providing moderate to good yields. | nih.gov |
| Pd-catalyzed Migratory Cycloannulation | N-Alkyl group | Bulky (e.g., tert-butyl) | The reaction is compatible with sterically demanding groups. | nih.gov |
| Larock Heteroannulation | 4-position of iodoaniline | Electron-rich (-OMe) & Electron-deficient (-Cl) | Successful annulation observed. | nih.gov |
| Larock Heteroannulation | 4-position of iodoaniline | Strongly electron-withdrawing (-CF3) | Represents a potential limitation for the reaction. | nih.gov |
| Cu-catalyzed Benzothiazole (B30560) Synthesis | Benzyl and Aryl groups | Electron-rich, electron-deficient, halo- | The method demonstrates broad substrate scope and tolerance. | organic-chemistry.org |
| Sonogashira Coupling-Cyclization | Nitrogen protecting group | Various (e.g., Mesyl, Tosyl, Boc) | Both electronic and steric factors influence the cyclization step. | beilstein-journals.org |
Understanding Radical Mechanisms in Oxidative Transformations
Several oxidative transformations of this compound and its derivatives are understood to proceed through radical-based mechanisms. These pathways often involve single-electron transfer (SET) processes, initiated either by a metal catalyst or by light.
In the copper-catalyzed synthesis of benzothiazoles from this compound and potassium sulfide, the proposed mechanism involves a copper-catalyzed coupling followed by a single-electron oxidation. organic-chemistry.orgorganic-chemistry.org This SET step is crucial for the subsequent intramolecular cyclization and oxidative dehydrogenation to form the final product. organic-chemistry.org Mechanistic investigations suggest that molecular oxygen can act as both an oxidant and an initiator in this radical pathway. organic-chemistry.org
Photoredox catalysis offers another avenue for initiating radical reactions. A notable example involves a cascade reaction of N,N-dibenzyl-2-iodoaniline-derived α,β-unsaturated ketones. rsc.org Visible light, in conjunction with an iridium photocatalyst, induces a SET oxidation of the tertiary amine, generating an α-amino alkyl radical. rsc.org This radical intermediate then undergoes a series of steps, including intramolecular addition and oxidation, to yield complex indole (B1671886) products. rsc.org
The involvement of radical intermediates is often supported by control experiments. For instance, the photostimulated reaction of certain N-acyl-2-iodoanilines was found to be inhibited by the presence of TEMPO, a well-known radical scavenger. conicet.gov.ar This observation provides strong evidence for a reaction pathway that proceeds via radical intermediates. conicet.gov.ar
Table 2: Summary of Proposed Radical Mechanisms
| Reaction | Initiation | Key Mechanistic Steps | Evidence/Proposal | Reference |
| Cu-catalyzed Benzothiazole Synthesis | Copper(I) catalyst, O₂ | Copper-catalyzed coupling, single-electron oxidation, intramolecular nucleophilic attack, oxidative dehydrogenation. | Proposed mechanism based on experimental findings. | organic-chemistry.org |
| Photoredox Catalytic Cascade | Visible light, Ir-photocatalyst | Single-electron transfer (SET) from amine to excited photocatalyst, formation of an α-amino alkyl radical, intramolecular radical addition. | Proposed mechanism supported by control experiments. | rsc.org |
| Photostimulated Reaction of N-acyl-2-iodoanilines | Light | Unspecified radical pathway | Reaction inhibited by the radical scavenger TEMPO. | conicet.gov.ar |
Computational and Theoretical Insights into N Benzyl 2 Iodoaniline
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgucsb.edu The energy and localization of these orbitals are key to understanding a molecule's behavior as an electron donor (nucleophile) or an electron acceptor (electrophile). ucsb.edulibretexts.org
In N-benzyl-2-iodoaniline, the electronic structure is influenced by the interplay of the aniline (B41778) moiety, the benzyl (B1604629) group, and the iodine substituent. The HOMO is typically associated with the electron-rich regions of the molecule, which would include the π-system of the aniline ring and the lone pair of electrons on the nitrogen atom. The LUMO, conversely, is associated with electron-deficient areas and represents the most favorable location for accepting electrons. ucsb.edu
Density Functional Theory (DFT) calculations on analogous molecules, such as m-iodoaniline and other N-benzyl derivatives, provide insight into the expected electronic properties. chemrxiv.orgnih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org For instance, DFT studies on similar aromatic amines reveal HOMO-LUMO energy gaps that are predictive of their charge transfer characteristics. nih.gov
Table 1: Representative FMO Data for Analogous Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| m-Iodoaniline | CAM-B3LYP/LanL2DZ | -8.54 | -1.51 | 7.03 |
This data, derived from computational studies on related structures, illustrates the typical energy ranges for frontier orbitals in molecules containing aniline and benzyl moieties.
Conformational Analysis and Stereoelectronic Effects of the Benzyl Group
The three-dimensional structure of this compound is not static. Rotation around the C-N and C-C single bonds allows the molecule to adopt various conformations. The orientation of the benzyl group relative to the 2-iodoaniline (B362364) plane is of particular interest. DFT calculations performed on similar tertiary amides, such as N-benzyl-N-(furan-2-ylmethyl) acetamide, have shown the existence of multiple stable conformers separated by rotational energy barriers. researchgate.netscielo.br These studies reveal that hindered rotation can lead to distinct cis(E) and trans(Z) rotamers in solution. researchgate.netscielo.br
For this compound, a conformational analysis would likely reveal several low-energy structures. The relative stability of these conformers is dictated by a balance of steric hindrance (e.g., between the benzyl group and the bulky iodine atom) and favorable stereoelectronic effects.
Stereoelectronic effects describe how the spatial arrangement of orbitals influences the molecule's properties. umaine.edu In this case, the orientation of the benzyl group can affect the hybridization and nucleophilicity of the nitrogen atom. For example, a conformation that allows for optimal alignment of the nitrogen lone pair with the aromatic π-system would enhance its electron-donating character. Conversely, steric clashing could force a conformation that reduces this orbital overlap. The electronic properties of substituents on the benzyl group can further modulate these effects, with electron-donating groups potentially stabilizing conformations that favor certain reaction pathways. mdpi.com
Theoretical Prediction of Reactivity Patterns and Regioselectivity
FMO theory and analysis of the molecular electrostatic potential (MEP) surface are powerful tools for predicting how and where a molecule will react. rsc.org The MEP map visually represents the charge distribution, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-poor regions (prone to nucleophilic attack). chemrxiv.org
For this compound, the MEP would likely show a high negative potential (red) around the nitrogen atom and the π-system of the aniline ring, identifying these as the primary nucleophilic centers. The iodine atom, due to its electronegativity and the phenomenon of the "σ-hole," could present a region of positive electrostatic potential, making it a potential site for nucleophilic interaction or halogen bonding.
The localization of the frontier orbitals corroborates these predictions. The HOMO, being the site of highest electron density, indicates the most probable location for electrophilic attack. ucsb.edu Conversely, the LUMO's location highlights the most electrophilic site. ucsb.edu DFT studies on the N-alkylation of similar heterocyclic systems have successfully explained observed regioselectivity by comparing the activation energies for attack at different potential sites (e.g., the nitrogen of the aniline versus other atoms). nih.gov Such an analysis for this compound would be crucial in predicting the outcome of reactions like alkylation or acylation.
Density Functional Theory (DFT) Calculations for Reaction Pathway Predictions and Transition State Analysis
DFT calculations are a cornerstone of modern computational chemistry for modeling reaction mechanisms. nih.govmdpi.com By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction. beilstein-journals.org
For reactions involving this compound, such as palladium-catalyzed cross-coupling or cyclization reactions, DFT can be employed to:
Model Intermediates: Determine the structure and stability of proposed reaction intermediates.
Calculate Activation Energies: Compute the energy difference between reactants and transition states to predict reaction rates and feasibility under different conditions.
Analyze Transition States: Examine the geometry of the transition state to understand the key bond-forming and bond-breaking events. beilstein-journals.org
For example, in a potential intramolecular cyclization, DFT could be used to compare the activation barriers for different possible ring closures, thereby predicting the most likely product. These computational studies provide mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov
Non-Covalent Interactions and Intermolecular Forces in this compound Derivatives
Non-covalent interactions are critical in determining the solid-state structure (crystal packing) and condensed-phase properties of molecules. In derivatives of this compound, several types of intermolecular forces are expected to be significant.
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming an attractive interaction with an electron-rich atom (like oxygen or nitrogen) on a neighboring molecule. This is a directional interaction that can strongly influence crystal packing. mdpi.com
C-H···π Interactions: The hydrogen atoms on one molecule can interact favorably with the electron-rich π-faces of the aniline or benzyl rings of another molecule.
π-π Stacking: The aromatic rings may stack on top of each other, although this can be offset due to electrostatic repulsion.
Advanced Analytical and Spectroscopic Methodologies for Research on N Benzyl 2 Iodoaniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Products and Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for determining the structure of organic molecules in solution. For derivatives of N-benzyl-2-iodoaniline, which are often transformed into intricate polycyclic products, one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are essential for complete structural assignment.
Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While ¹H and ¹³C NMR provide initial information on the chemical environment and number of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle, especially for complex derivatives. researchgate.net These techniques reveal through-bond and through-space correlations between nuclei.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). emerypharma.com It is fundamental for tracing out spin systems within a molecule, such as identifying adjacent protons on an aromatic ring or along an alkyl chain. The presence of cross-peaks in a COSY spectrum confirms which protons are neighbors. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbons. emerypharma.comcolumbia.edu This is the most reliable method for assigning carbon resonances. Edited HSQC sequences can further distinguish between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing similar information to a DEPT-135 experiment but with significantly higher sensitivity. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, and sometimes ⁴J). columbia.edu Unlike HSQC, direct one-bond correlations are suppressed. columbia.edu By observing correlations from a proton to carbons two and three bonds away, researchers can connect different fragments of the molecule, for instance, linking the benzyl (B1604629) group to the aniline (B41778) nitrogen and the aniline ring to its various substituents.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is critical for determining stereochemistry and conformational preferences. For example, it can confirm the relative orientation of substituents in a newly formed heterocyclic ring derived from an this compound precursor.
The combined application of these techniques allows for the unambiguous assignment of all proton and carbon signals, as demonstrated in studies of various complex heterocyclic systems. researchgate.netmdpi.com
Table 1: Summary of Information from Advanced 2D NMR Techniques
| 2D NMR Technique | Type of Correlation | Information Gained | Primary Application |
|---|---|---|---|
| COSY | ¹H-¹H through-bond (2-3 bonds) | Identifies coupled proton networks (spin systems). | Mapping proton connectivity within fragments. |
| HSQC | ¹H-¹³C through-bond (1 bond) | Connects protons to their directly attached carbons. | Assigning carbon chemical shifts. |
| HMBC | ¹H-¹³C through-bond (2-4 bonds) | Connects molecular fragments by showing long-range couplings. | Assembling the complete carbon skeleton. |
| NOESY | ¹H-¹H through-space | Identifies protons that are spatially proximate. | Determining stereochemistry and conformation. |
Quantitative NMR for Reaction Progress Monitoring and Yield Determination
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the concentration and purity of compounds without the need for a chemically identical reference standard. researchgate.netsigmaaldrich.com This is particularly useful for monitoring the progress of a reaction and accurately determining the yield of products derived from this compound.
The method involves adding a known amount of a certified internal standard to the reaction mixture. The standard should have at least one sharp signal in a region of the ¹H NMR spectrum that does not overlap with any signals from the reactants, intermediates, or products. sigmaaldrich.com By comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard, the concentration of the analyte can be calculated.
Key considerations for accurate qNMR include:
Complete Relaxation: A sufficiently long relaxation delay (D1) must be used (typically 5-7 times the longest spin-lattice relaxation time, T₁) to ensure all signals are fully relaxed before the next pulse. sigmaaldrich.com
Signal Selection: Non-overlapping signals must be chosen for both the analyte and the standard.
Precise Integration: Accurate integration of the selected signals is critical.
This technique allows researchers to take aliquots from a reaction at various time points and quantify the consumption of starting materials (e.g., this compound) and the formation of the product, providing precise kinetic data and final reaction yields.
Table 2: Hypothetical qNMR Data for Monitoring a Reaction
| Time (hours) | Integral (Product) | Integral (Standard) | Concentration (Product, M) | Yield (%) |
|---|---|---|---|---|
| 0 | 0.00 | 4.00 | 0.000 | 0 |
| 1 | 1.25 | 4.00 | 0.031 | 31 |
| 2 | 2.10 | 4.00 | 0.053 | 53 |
| 4 | 3.24 | 4.00 | 0.081 | 81 |
| 6 | 3.80 | 4.00 | 0.095 | 95 |
Calculations based on a hypothetical reaction starting with 0.1 M of this compound and using an internal standard of known concentration.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis in Research
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is an essential tool for confirming the identity of newly synthesized compounds. nsf.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule, as very few combinations of atoms will have the exact same mass. Numerous studies on the synthesis of this compound derivatives report using HRMS to confirm that the elemental composition of the product matches the calculated formula for the target structure. mdpi.comrsc.orgacs.org
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways of Synthesized Derivatives
Tandem mass spectrometry (MS/MS) provides deeper structural insights by elucidating the fragmentation pathways of a molecule. semanticscholar.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺ of an this compound derivative) is selected in the first mass analyzer. This ion is then passed into a collision cell where it collides with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller product ions. semanticscholar.org The second mass analyzer then separates and detects these fragment ions.
The resulting fragmentation pattern is a fingerprint of the molecule's structure. By analyzing the mass differences between the precursor and product ions (neutral losses), chemists can deduce the structure of the fragments and, by extension, confirm the connectivity of the original molecule. For derivatives containing an N-benzyl group, common fragmentation pathways include the loss of the benzyl radical or the tropylium (B1234903) cation. scispace.com Studies on related N-benzyl isatin (B1672199) derivatives show characteristic fragmentation patterns, such as an initial loss of the benzyl group followed by the loss of a carbon monoxide molecule, which can help identify the core scaffold in a complex molecule. scispace.com
Table 3: Common Fragments in MS/MS of N-Benzyl Derivatives
| Precursor Ion | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| [M+H]⁺ | [M - 91]⁺ | C₇H₇• | Loss of benzyl radical |
| [M+H]⁺ | [M - 106]⁺ | C₇H₈N• | Cleavage of the N-CH₂ bond |
X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive picture of a molecule's three-dimensional structure in the solid state. encyclopedia.pub This technique is particularly valuable for complex, rigid molecules derived from this compound, where it can unambiguously confirm connectivity and stereochemistry. The process requires a high-quality single crystal of the compound. When exposed to an X-ray beam, the crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice.
The analysis of this diffraction pattern yields a precise 3D model of the molecule, providing accurate bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and any intermolecular interactions, such as hydrogen bonding or π-stacking, that occur in the solid state. For example, the X-ray structure analysis of N-benzyl-2'-iodocinnamanilide was undertaken to identify specific conformational features that could influence its cyclization reactions. lookchem.com
Single-Crystal X-ray Diffraction for Absolute Configuration Assignment
For chiral molecules, single-crystal X-ray diffraction is the most powerful method for determining the absolute configuration of stereocenters. researchgate.netnih.gov The ability to distinguish between a molecule and its non-superimposable mirror image (enantiomer) relies on a phenomenon called anomalous dispersion (or resonant scattering). researchgate.net
This effect is typically weak for molecules containing only light atoms (C, H, N, O). However, the presence of a heavier atom, such as the iodine in this compound and its derivatives, significantly enhances the anomalous scattering effect. researchgate.net This makes the diffraction intensities of certain pairs of reflections, known as Bijvoet pairs, measurably different. By analyzing these differences, the absolute structure of the chiral centers can be determined with high confidence. The Flack parameter is a value calculated during the structure refinement that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the correct absolute configuration. encyclopedia.pubresearchgate.net
Elucidation of Intermolecular Packing and Hydrogen Bonding Networks
The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. For this compound and its derivatives, X-ray crystallography is the definitive technique for obtaining a precise three-dimensional molecular structure from a crystal. nih.gov This methodology allows for the detailed analysis of intermolecular forces, including hydrogen bonds and other non-covalent interactions, which govern the supramolecular architecture.
While specific crystallographic data for the parent this compound is not extensively detailed in the reviewed literature, the principles of its solid-state organization can be inferred from studies on closely related compounds. The crystal packing in iodo-substituted anilinium and pyridinium (B92312) salts, for instance, is heavily influenced by a hierarchy of halogen and hydrogen bonds. beilstein-journals.org In these systems, the iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like chloride or oxygen, while the N-H group (in protonated species) or other suitable moieties act as hydrogen bond donors. beilstein-journals.org
Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment of Novel Derivatives
Chromatographic methods are indispensable tools in the synthesis and characterization of this compound derivatives, enabling their separation from complex reaction mixtures, purification to high standards, and rigorous purity assessment.
High-Performance Liquid Chromatography (HPLC) for Complex Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reaction mixtures containing this compound and its derivatives. rsc.orggoogleapis.com It is routinely used to monitor the progress of reactions, such as the synthesis of 2-phenylindole (B188600) derivatives from 2-iodoanilines, ensuring the complete consumption of starting materials before proceeding with subsequent steps. nih.gov The high resolution of HPLC allows for the separation of structurally similar compounds, including starting materials, intermediates, final products, and byproducts. biotage.co.jp
The versatility of HPLC is demonstrated by its application in various modes. Chiral HPLC is specifically employed to determine the enantiomeric excess (ee) of chiral derivatives. rsc.org For instance, the enantiomeric purity of novel EAAT2 modulators derived from N-benzyl amides has been assessed using chiral HPLC, confirming enantiomeric excess values greater than 99%. acs.org In preparative applications, reverse-phase HPLC is used for the purification of products from complex mixtures. rsc.org The selection of columns, mobile phases, and detection wavelengths is tailored to the specific properties of the analytes.
Table 1: Examples of HPLC Conditions for Analysis of this compound Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Analysis Type | Enantiomeric Excess Determination | Purity Assessment |
| Compound Type | Chiral N-benzyl-N-(2-iodophenyl) derivative | N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide |
| Column | Daicel Chiralpak OJ-H rsc.org | C8 or C18 reverse-phase biotage.co.jprsc.org |
| Mobile Phase | 1% iPrOH in n-Hexane rsc.org | Acetonitrile/Water gradients with 0.1% TFA biotage.co.jp |
| Flow Rate | 0.5 mL/min rsc.org | Not specified |
| Temperature | 15 °C rsc.org | Ambient acs.org |
| Detection | UV at 254 nm rsc.org | Not specified |
| Reference | The Royal Society of Chemistry rsc.org | ACS Publications acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the identification and characterization of volatile or semi-volatile derivatives of this compound. dtic.mil This technique combines the separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry. The GC column separates individual components of a mixture based on their boiling points and interactions with the stationary phase, after which the mass spectrometer fragments the eluted components and detects the resulting ions. dtic.mil
GC-MS analysis is particularly useful for confirming the identity of reaction products. For example, it was used to confirm the presence of a single product in the synthesis of N-(2-iodophenyl)benzimidoyl chloride from 2-iodoaniline (B362364). dtic.mil In studies involving the synthesis of various organic compounds, GC-MS is a standard tool for analyzing the reaction mixture and characterizing the final products. rsc.orgtuwien.at The retention time (RT) from the gas chromatogram provides a characteristic identifier for a compound under specific analytical conditions, while the mass spectrum provides its molecular weight and a fragmentation pattern that serves as a molecular fingerprint. This data is crucial for confirming the structure of newly synthesized volatile compounds. google.com
Table 2: Example of GC-MS Data for an Iodo-benzyl Derivative
| Parameter | Value |
|---|---|
| Compound | N-(3-Iodo-benzyl)-methanesulfonamide |
| Technique | GC-MS |
| Retention Time (RT) | 6.49 min |
| Mass Detection | [M+H]⁺: 236.0 |
| Reference | Google Patents google.com |
Strategic Application of N Benzyl 2 Iodoaniline in Complex Synthetic Paradigms
Role as a Precursor in the Total Synthesis of Natural Products
The strategic placement of the iodo and N-benzyl groups makes N-benzyl-2-iodoaniline an ideal precursor for the synthesis of various natural products. This is particularly evident in its application to the synthesis of indole (B1671886) alkaloids and other complex bioactive heterocycles.
Contribution to Indole Alkaloid Synthesis
This compound has proven to be a valuable precursor in the total synthesis of indole alkaloids. A notable example is its use in the enantioselective total synthesis of (−)-debromoflustramine B. nih.gov In this synthesis, a palladium-mediated Larock indole synthesis is employed, reacting this compound with a chiral silylalkyne. nih.gov This key step constructs the core indole structure, which is then further elaborated to yield the final natural product. nih.gov The N-benzyl group serves as a protecting group that can be removed in later stages of the synthesis.
The Larock heteroannulation, a powerful method for indole synthesis, often utilizes N-protected 2-iodoanilines. d-nb.info The N-benzyl group is particularly advantageous as it is generally more easily cleaved than other protecting groups like the N-methyl group. nih.gov This facilitates the synthesis of complex indole-containing natural products.
Integration into the Construction of Complex Bioactive Heterocycles
The utility of this compound extends beyond indole alkaloids to the synthesis of other complex bioactive heterocycles. Its ability to participate in various coupling and cyclization reactions makes it a key component in building diverse heterocyclic frameworks. For instance, it can be a starting point for creating fused heterocyclic systems that are present in a range of biologically active molecules.
Building Block for Advanced Heterocyclic Scaffolds
This compound is a fundamental building block for a variety of advanced heterocyclic scaffolds due to its reactive sites that allow for sequential and diverse chemical transformations.
Synthesis of Substituted Indole Derivatives
This compound is a cornerstone in the synthesis of multi-substituted indole derivatives. A prominent method is the Larock indole synthesis, which involves the palladium-catalyzed reaction of this compound with alkynes. nih.govnih.gov This reaction allows for the regioselective construction of the indole core. For example, the reaction of this compound with an alkynyldimethylsilyl tert-butyl ether under Larock conditions, followed by hydrolysis, yields indole-2-silanols. nih.gov These silanols can then participate in silicon-based cross-coupling reactions to introduce further substitution at the 2-position of the indole ring. nih.gov
Furthermore, this compound and its substituted analogues have been used to create 2,3-disubstituted indoles. nih.gov The N-benzyl group is often preferred in these syntheses due to its compatibility with the reaction conditions and its relative ease of removal compared to other protecting groups. nih.gov A samarium(II) diiodide-mediated cyclization of N-allenyl-2-iodoaniline derivatives, which can be prepared from this compound, also provides a mild and efficient route to various indole derivatives, including 2,3-disubstituted indoles. rsc.org
| Precursor | Reagent | Catalyst/Conditions | Product | Yield | Reference |
| This compound | Alkynyldimethylsilyl tert-butyl ether | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl, H₂O | Indole-2-silanol | 72% | nih.gov |
| N-benzyl-4-methoxy-2-iodoaniline | Silyl ether 15 | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl, H₂O | Silanol 27 | 62% | nih.gov |
| N-benzyl-4-chloro-2-iodoaniline | Silyl ether 15 | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl, H₂O | Silanol 29 | 71% | nih.gov |
| N-allenyl-2-iodoaniline derivatives | SmI₂ | HMPA, i-PrOH, 0 °C | Indole derivatives | High | rsc.org |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | 1-benzyl-2-phenylindole | Good | scispace.com |
Construction of Benzothiazole (B30560) and Benzoselenazole (B8782803) Frameworks
This compound is a key substrate for the synthesis of benzothiazole and benzoselenazole frameworks, which are important structural motifs in medicinal chemistry. researchgate.net A notable method for synthesizing 2-arylbenzothiazoles involves a copper-catalyzed reaction of this compound with potassium sulfide (B99878). rsc.orgorganic-chemistry.org This one-pot reaction proceeds through a double C-S bond formation involving both a traditional cross-coupling and an oxidative cross-coupling via C(sp³)-H bond activation. organic-chemistry.org The reaction conditions can be optimized to achieve high yields, with CuBr being an effective catalyst and tetramethylethylenediamine (TEMED) as a ligand. rsc.orgorganic-chemistry.org
Similarly, the synthesis of benzoselenazoles can be achieved using related methodologies. Although direct synthesis from this compound is less commonly reported, the general strategies for forming the benzoselenazole ring often involve the reaction of 2-haloanilines with a selenium source. rsc.orgresearchgate.net For instance, 2-iodoanilines can react with elemental selenium and various partners like aryl aldehydes or arylacetic acids in the presence of a copper catalyst to form 2-substituted benzoselenazoles. rsc.org
| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Yield | Reference |
| This compound | K₂S | CuBr, TEMED, NMP, 120 °C, air | 2-Arylbenzothiazoles | up to 93% | organic-chemistry.org |
| 2-Iodoanilines | Aryl aldehydes, Se | KOH, DMSO | 2-Arylbenzoselenazoles | Moderate to Good | rsc.org |
| 2-Iodoanilines | Arylacetic acids/Benzyl (B1604629) chlorides, Se | CuBr, DMSO | 2-Substituted benzoselenazoles | Moderate to Good | rsc.org |
Preparation of Quinoline (B57606), Isoquinoline, and Quinazolinone Derivatives
While the direct use of this compound for the synthesis of quinolines, isoquinolines, and quinazolinones is not as extensively documented as for indoles, the parent compound, 2-iodoaniline (B362364), is a common precursor for these heterocycles. organic-chemistry.org The N-benzyl group could serve as a protecting group that allows for specific transformations before its removal to enable cyclization into the desired heterocyclic system. For example, quinoline derivatives can be synthesized from 2-iodoaniline through reactions like the Doebner synthesis. nih.gov
Component in the Synthesis of Functional Organic Materials Precursors (e.g., Monomers for Polymer Synthesis, Optoelectronic Components)
This compound serves as a important building block in the synthesis of precursors for functional organic materials, particularly those with applications in polymer science and optoelectronics. Its unique structure, featuring a reactive iodine atom positioned ortho to a benzyl-protected amine, allows for a variety of intramolecular and intermolecular coupling reactions to construct complex, conjugated systems.
One of the most significant applications of this compound is in the synthesis of carbazole (B46965) derivatives. Carbazoles are a class of nitrogen-containing heterocycles known for their exceptional photophysical and electronic properties, making them ideal candidates for use in organic light-emitting diodes (OLEDs), photovoltaics, and other optoelectronic devices. nih.gov The synthesis often involves an intramolecular palladium-catalyzed C-H arylation of this compound derivatives. This reaction, known as the Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen bonds. nih.gov
For example, this compound can be reacted with various arylating agents, followed by an intramolecular cyclization to yield a wide range of substituted carbazoles. The benzyl group can be readily removed if the free N-H carbazole is desired. This modular approach allows for the fine-tuning of the electronic properties of the final carbazole-based material.
Furthermore, this compound is a precursor for the synthesis of monomers used in the production of advanced polymers. For instance, it can be used to synthesize diiodobisbenzoxazine (DIBB), which can then be polymerized via Sonogashira coupling reactions with diacetylene compounds to create main-chain polybenzoxazine precursors. acs.org These polymers exhibit high thermal stability and desirable mechanical properties. Molybdenum complexes derived from iodoanilines, including this compound, have also been shown to catalyze the ring-opening polymerization of ε-caprolactone, leading to the formation of polyesters. mdpi.com
The table below summarizes key reactions where this compound is a precursor to functional organic material precursors.
| Precursor | Reagents and Conditions | Product | Application |
| This compound | 1. Arylating agent (e.g., silylaryl triflate, CsF) 2. Pd(OAc)₂, PCy₃, 100°C | Substituted Carbazoles | Optoelectronic Components nih.gov |
| This compound | Formaldehyde, 4,4'-isopropylidenediphenol | Diiodobisbenzoxazine (DIBB) | Monomer for Polybenzoxazine Synthesis acs.org |
| This compound | [Mo(η-C₅Me₅)Cl₄], Toluene, reflux | [Mo(η-C₅Me₅)Cl₂(2-IC₆H₄N)] | Catalyst for Ring-Opening Polymerization mdpi.com |
| This compound | Potassium Sulfide, CuBr, TEMED, NMP, 120°C | Benzothiazoles | Heterocyclic Synthesis organic-chemistry.org |
Development of Novel Organocatalysts and Ligands Incorporating this compound Frameworks
The this compound scaffold is not only a precursor to functional materials but also a valuable framework for the development of novel organocatalysts and ligands. The presence of both a nitrogen atom capable of coordination and a reactive iodine atom allows for the facile introduction of catalytically active moieties or ligating groups.
The development of P,N-heterocyclic phosphine (B1218219) ligands is an area where the this compound framework has shown significant promise. beilstein-journals.org These ligands, which combine a hard nitrogen donor with a soft phosphorus donor, have demonstrated exceptional performance in a wide range of transition-metal-catalyzed reactions. The synthesis of such ligands can be achieved by reacting this compound with a phosphine source, often through a palladium-catalyzed phosphorylation. beilstein-journals.org The resulting P,N ligands can then be used to stabilize and activate metal centers for various catalytic transformations.
For instance, imidazole-based phosphine ligands have been synthesized from 2-iodoaniline precursors. beilstein-journals.org The process involves the coupling of iodoaniline with a dialdehyde (B1249045) to form an imidazole (B134444) intermediate, followed by selective metalation and reaction with a phosphine to yield the desired P,N ligand. beilstein-journals.org While this example uses 2-iodoaniline, the same principle can be extended to this compound to create more sterically demanding and electronically tuned ligands.
Furthermore, the this compound moiety can be incorporated into more complex molecular architectures to create bifunctional catalysts. For example, the nitrogen atom can act as a basic site to activate substrates, while a metal coordinated to a ligand derived from the iodoaniline portion can perform the primary catalytic transformation. This cooperative catalysis can lead to enhanced reactivity and selectivity.
The table below highlights examples of ligand and catalyst development utilizing the iodoaniline framework.
| Iodoaniline Derivative | Reaction | Resulting Ligand/Catalyst Type | Potential Application |
| 2-Iodoaniline | 1. Coupling with dialdehyde 2. Metalation 3. Reaction with phosphine | Imidazole-based P,N-phosphine ligand | Organometallic Catalysis beilstein-journals.org |
| This compound | Palladium-catalyzed reaction with CO and an aryne precursor | Phenanthridinone and Acridone scaffolds | Synthesis of Alkaloids wiley.com |
| N-alkyl-2-iodoaniline | Copper-catalyzed reaction with sodium azide | Benzimidazole derivatives | Heterocyclic Synthesis researchgate.net |
| 2-Iodoaniline | Reductive amination with benzaldehyde (B42025) (NaBH₃CN, ZnCl₂) | This compound | Precursor for further functionalization rsc.org |
Future Research Directions and Emerging Trends for N Benzyl 2 Iodoaniline Chemistry
Development of Sustainable and Green Synthetic Routes Utilizing N-Benzyl-2-iodoaniline
A significant trend in modern chemical synthesis is the development of environmentally benign methodologies. mdpi.com For reactions involving this compound, this involves moving away from hazardous reagents and solvents towards more sustainable alternatives. mdpi.comacs.org A key example is the one-pot synthesis of benzothiazoles from this compound and potassium sulfide (B99878). organic-chemistry.org This method is considered a greener approach because it circumvents the need for the challenging preparation of traditional sulfur-containing starting materials. organic-chemistry.org The reaction efficiently uses molecular oxygen as the oxidant, further enhancing its green credentials. organic-chemistry.org
Future research is expected to focus on replacing conventional solvents with greener options like water, polyethylene (B3416737) glycol (PEG), bio-based solvents, or deep eutectic solvents (DESs). mdpi.comresearchgate.net DESs, in particular, are gaining attention as environmentally friendly catalysts and solvents that can enable reactions to proceed under solvent-free conditions. researchgate.net Another promising avenue is the use of reusable, heterogeneous catalysts, such as porous carbon materials or magnetic nanocatalysts, which simplify product purification and minimize waste. rsc.orgresearchgate.net These strategies align with the principles of green chemistry by improving atom economy, reducing energy consumption, and lowering the environmental impact of synthetic processes. mdpi.com
Table 1: Comparison of Traditional vs. Emerging Green Synthetic Approaches
| Feature | Traditional Synthetic Routes | Emerging Green Routes |
|---|---|---|
| Solvents | Often rely on volatile organic compounds (VOCs). | Utilization of water, PEG, deep eutectic solvents (DESs), or solvent-free conditions. mdpi.comresearchgate.net |
| Reagents | May require pre-synthesis of hazardous or unstable reagents. | Use of readily available, stable, and less toxic reagents (e.g., K₂S, elemental sulfur). organic-chemistry.orgrsc.org |
| Catalysts | Homogeneous catalysts that can be difficult to recover. | Heterogeneous, reusable nanocatalysts or porous carbon catalysts. rsc.orgresearchgate.net |
| Oxidants | Use of stoichiometric heavy-metal oxidants. | Use of molecular oxygen or other green oxidants. organic-chemistry.org |
| Process | Multi-step procedures with intermediate isolation. | One-pot, tandem, or multicomponent reactions to improve efficiency. organic-chemistry.orgresearchgate.net |
Integration into Flow Chemistry and Automation for Scalable Synthesis
To translate laboratory-scale syntheses into industrial production, efficiency and scalability are paramount. The integration of this compound chemistry into continuous flow reactors and automated synthesis platforms represents a major step forward. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity.
A notable advancement in this area is the use of graphene oxide membranes as catalytic reactors for the rapid, flow-based synthesis of benzothiazole (B30560) derivatives. researchgate.net This approach demonstrates the potential for developing continuous manufacturing processes for heterocyclic compounds derived from iodoanilines. Furthermore, automated parallel synthesis techniques can be employed to rapidly generate libraries of this compound derivatives. acs.org This high-throughput approach is invaluable for accelerating the discovery of new molecules with desirable properties, particularly in the field of medicinal chemistry. Future work will likely focus on optimizing reaction conditions for flow systems and developing integrated platforms that combine synthesis, purification, and analysis in a single, automated workflow.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The transformation of this compound is heavily reliant on catalysis, and the exploration of novel catalytic systems is crucial for unlocking new reaction pathways and improving the efficiency of existing ones. Copper-based catalysts have proven particularly effective. organic-chemistry.orgresearchgate.net For instance, the synthesis of benzothiazoles from this compound has been optimized using a system of copper(I) bromide (CuBr) as the catalyst and tetramethylethylenediamine (TEMED) as the ligand in N-methyl-2-pyrrolidone (NMP) as the solvent, achieving yields as high as 93%. organic-chemistry.org
Research has shown that various copper(I) salts, including copper(I) iodide (CuI) and copper(I) chloride (CuCl), are also effective, providing good yields. rsc.org The development of advanced, ligand-assisted Cu(I) catalytic systems continues to be an active area of research, aiming for lower catalyst loadings, milder reaction temperatures, and shorter reaction times. acs.org Beyond copper, other transition metals and novel catalytic platforms are being investigated. rsc.org The use of deep eutectic solvents like [CholineCl][Imidazole]₂ as both the catalyst and solvent phase represents an innovative, metal-free approach. researchgate.net Additionally, heterogeneous systems, such as palladium supported on carbon (Pd/C) or custom-designed nanocatalysts, offer the benefits of easy separation and recyclability, contributing to more sustainable and cost-effective processes. rsc.orgresearchgate.net
Table 2: Selected Catalytic Systems for Benzothiazole Synthesis from this compound
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| CuBr | TEMED | NMP | 93 | organic-chemistry.org |
| CuI | TEMED | NMP | 77 | rsc.org |
| CuCl | TEMED | NMP | 74 | rsc.org |
Applications in Chemo- and Biocatalysis
The convergence of chemocatalysis and biocatalysis—chemoenzymatic catalysis—is an emerging frontier with immense potential for synthesizing complex and chiral molecules under mild, environmentally benign conditions. researchgate.net While direct chemoenzymatic applications of this compound are still nascent, the established metal-catalyzed reactions involving this substrate are prime candidates for integration with enzymatic transformations.
For example, a metal-catalyzed reaction could be used to construct a core scaffold from this compound, which is then modified in a subsequent step by a stereoselective enzyme, such as a lipase, reductase, or transaminase. researchgate.netresearchgate.net One-pot, sequential cascades are particularly attractive, where a metal catalyst performs an initial transformation (e.g., C-S or C-N bond formation) and an enzyme subsequently resolves a racemic mixture or introduces a chiral center. researchgate.net Strategies such as the co-immobilization of a metal catalyst (like palladium nanoparticles) and an enzyme on a solid support can prevent mutual deactivation and facilitate an efficient reaction sequence. researchgate.net The future in this area involves designing compatible reaction conditions for both the chemocatalyst and the biocatalyst, paving the way for the efficient synthesis of enantiomerically pure pharmaceuticals and other high-value chiral compounds from this compound-derived intermediates.
Design and Synthesis of Next-Generation Molecules Incorporating this compound Substructures
This compound serves as a key precursor for a variety of heterocyclic structures that form the core of next-generation functional molecules. The most prominent application is in the synthesis of 2-arylbenzothiazoles, which are considered "privileged scaffolds" in medicinal chemistry due to their wide spectrum of biological activities. organic-chemistry.orgresearchgate.net Research has focused on creating novel benzothiazole derivatives, such as cyano- and amidinobenzothiazoles, which have demonstrated significant antiproliferative effects against tumor cell lines. acs.org
Future directions will likely involve using this compound to access more complex and diverse molecular architectures. This includes the synthesis of arylthiobenzothiazoles and various aminobenzothiazoles, which are of interest for both medicinal and materials science applications. acs.orgacs.org Furthermore, the N-benzyl aniline (B41778) framework is itself a component of other biologically active molecules, such as novel succinimide-based antiseizure agents. acs.org The reactivity of the iodo-substituted ring also allows for entry into other classes of compounds, such as stable free radicals like Blatter radicals, which have potential applications in materials science. acs.org The strategic use of this compound will continue to enable the design and synthesis of innovative molecules with tailored therapeutic or material properties.
Q & A
Q. What are the key synthetic routes for preparing N-benzyl-2-iodoaniline, and how do reaction conditions influence yield?
Methodological Answer: While direct synthesis protocols for N-benzyl-2-iodoaniline are not explicitly detailed in the provided evidence, analogous aryl iodide syntheses (e.g., 2-iodoaniline derivatives) often involve iodination of aniline precursors via Sandmeyer reactions or Pd-catalyzed cross-couplings. For example, iodination of N-benzyl-2-nitroaniline followed by nitro reduction could yield the target compound. Reaction conditions (temperature, catalyst loading, and solvent polarity) significantly affect regioselectivity and yield. Characterization via -NMR and HRMS is critical to confirm purity and structure .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Methodological Answer: Structural validation requires a combination of techniques:
- -NMR : Confirm the presence of benzyl protons (δ ~4.5–5.0 ppm for N–CH-Ph) and aromatic protons (δ ~6.5–8.0 ppm for iodinated aryl ring).
- HRMS : Verify molecular ion peaks ([M+H]) with <5 ppm deviation from theoretical mass.
- X-ray crystallography (if applicable): Resolve spatial arrangement of iodine and benzyl groups. Cross-referencing with literature data for analogous iodinated anilines is essential .
Advanced Research Questions
Q. What mechanistic pathways govern this compound's reactivity in Pd-catalyzed cycloannulation with unactivated alkenes?
Methodological Answer: Evidence from Pd-catalyzed reactions reveals a multi-step mechanism:
- Oxidative Addition : Pd(0) inserts into the C–I bond of N-benzyl-2-iodoaniline, forming a Pd(II) intermediate.
- Migratory Insertion : The Pd center coordinates with unactivated alkenes, followed by a chain-walking process to position the metal at the reactive site.
- Quinone Methide Formation : A transient quinone methide intermediate forms, enabling intramolecular aza-Michael addition to yield azaheterocycles. Mechanistic studies (e.g., isotopic labeling, kinetic profiling) and DFT calculations are recommended to validate intermediates .
Q. How can researchers address contradictory results in reactions involving this compound, such as inconsistent product yields?
Methodological Answer: Contradictions often arise from:
- Substituent Effects : The hydroxyl group on alkenes (as in ) modulates reactivity via hydrogen bonding. Testing alternative substituents (e.g., electron-withdrawing groups) may resolve inconsistencies.
- Catalyst Degradation : Monitor Pd catalyst stability using XANES or TEM. Switch to air-stable precatalysts (e.g., Pd(OAc)) if decomposition occurs.
- Reaction Monitoring : Use in-situ techniques (e.g., ReactIR) to track intermediate formation and optimize timing for quenching .
Q. What strategies enable the diversification of this compound into complex heterocycles, and how are ring sizes controlled?
Methodological Answer: Diversification strategies include:
- Alkene Tuning : Introduce substituents (e.g., hydroxyl, alkyl) on unactivated alkenes to stabilize intermediates and control cyclization (e.g., 5- vs. 6-membered rings).
- Post-Functionalization : Perform Suzuki-Miyaura couplings on the iodinated aryl ring after cyclization. Computational modeling (e.g., conformational analysis of transition states) aids in predicting ring-size selectivity .
Data Analysis and Experimental Design
Q. How should researchers design kinetic studies to elucidate rate-determining steps in this compound-mediated reactions?
Methodological Answer:
- Variable Time NMR : Monitor reactant consumption at intervals to derive rate laws.
- Activation Energy Calculation : Perform reactions at multiple temperatures (Arrhenius plot) to identify bottlenecks.
- Competition Experiments : Compare reactivity of N-benzyl-2-iodoaniline with substituted analogs (e.g., Br vs. I) to assess electronic effects. Cross-correlate results with DFT-computed transition state energies .
Q. What analytical frameworks are recommended for resolving conflicting spectral data in this compound derivatives?
Methodological Answer:
- Multi-Technique Validation : Combine -NMR, HSQC, and IR to resolve ambiguities (e.g., distinguishing NH vs. CH signals).
- Crystallographic Validation : If single crystals are obtainable, compare experimental vs. simulated XRD patterns.
- Literature Benchmarking : Cross-check with databases (e.g., Reaxys) for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
